
BMY-27709
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMY-27709 is an inhibitor of influenza virus growth. This compound has an IC50 of 3-8 microM for A/WSN/33 virus growth in a multicycle replication assay and is active against all H1 and H2 subtype viruses tested. However, this compound was found to be inactive against H3 subtype viruses, as well as influenza B/Lee/40 virus. This compound was also found to act against H1 and H2 viruses early in infection, suggesting that the target for inhibition is the hemagglutinin protein.
常见问题
Basic Research Questions
Q. What is the molecular mechanism by which BMY-27709 inhibits influenza A virus entry?
this compound specifically targets the hemagglutinin (HA) protein of H1 and H2 subtype influenza A viruses, inhibiting the low-pH-induced conformational change required for HA-mediated membrane fusion. This prevents viral entry into host cells. Key evidence includes IC50 values of 3–8 µM in multicycle replication assays and resistance mapping to HA2 subunit mutations (e.g., F110S) via reverse genetics .
Methodological Insight : To validate this mechanism, researchers can:
- Use in vitro hemolysis inhibition assays to measure fusion blockage.
- Employ reverse genetics to introduce HA2 mutations (e.g., F110S) and test resistance phenotypes.
- Monitor conformational changes in HA using techniques like circular dichroism or cryo-EM under low-pH conditions.
Q. How does this compound exhibit subtype specificity for H1 and H2 influenza viruses?
this compound’s inactivity against H3 subtypes and influenza B viruses suggests structural differences in HA’s N-terminal domain of the HA2 subunit. Resistance studies identified mutations in this region (e.g., F110S in HA2), indicating that binding specificity depends on conserved residues in H1/H2 HA2 .
Methodological Insight : To explore subtype specificity:
- Compare HA2 sequences across subtypes to identify conserved motifs.
- Use chimeric HA proteins in pseudotyped virus assays to test binding affinity.
- Perform structural modeling (e.g., molecular docking) to predict interaction sites.
Q. What experimental approaches are used to determine this compound’s inhibitory concentration (IC50)?
IC50 values (3–8 µM) were derived from multicycle viral replication assays in MDCK cells, quantifying viral titers via plaque reduction or RT-PCR. Parallel cytotoxicity assays ensured compound specificity .
Methodological Insight : Standardize potency measurements by:
- Replicating assays under consistent pH and temperature conditions.
- Validating results with orthogonal methods (e.g., ELISA for HA expression).
- Addressing discrepancies (e.g., conflicting EC50 values in mM vs. µM) by verifying unit conversions and assay parameters .
Advanced Research Questions
Q. How do resistance mutations in HA2 (e.g., F110S) alter this compound’s efficacy?
The F110S mutation in HA2 disrupts this compound binding, likely by altering hydrophobic interactions or steric hindrance in the N-terminal domain. Resistant viruses retain fitness, suggesting compensatory structural adjustments in HA .
Methodological Insight : To study resistance mechanisms:
- Use cryo-EM or X-ray crystallography to compare HA structures in wild-type vs. mutant strains.
- Perform competitive binding assays with inactive analogs to confirm target specificity .
- Assess viral fitness via growth kinetics in in vitro and in vivo models.
Q. Can this compound be synergized with other HA-targeting inhibitors to overcome resistance?
Combination therapies with inhibitors targeting distinct HA domains (e.g., fusion peptides or receptor-binding sites) may reduce resistance risk. For example, this compound’s N-terminal binding could complement compounds like Stachyflin or Arbidol .
Methodological Insight : Design synergy studies by:
- Calculating combination indices (e.g., Chou-Talalay method) in viral replication assays.
- Screening HA inhibitors with non-overlapping resistance profiles.
- Validating synergism in animal models (e.g., ferrets) infected with resistant strains.
Q. How do contradictory potency values (e.g., µM vs. mM) in this compound studies arise, and how can they be resolved?
Discrepancies may stem from assay variability (e.g., cell type, pH conditions) or unit misinterpretation (e.g., µM vs. mM). cites an EC50 of 6–8 mM, while reports IC50 in µM .
Methodological Insight : To resolve contradictions:
- Replicate assays using standardized protocols (e.g., A/WSN/33 virus in MDCK cells).
- Cross-validate with independent labs or public datasets.
- Re-analyze original data for potential calculation errors.
Q. What structural insights into HA-BMY-27709 interactions inform rational drug design?
this compound binds near the HA2 N-terminal, stabilizing the pre-fusion conformation. Computational modeling and resistance mutation mapping (e.g., F110S) suggest a hydrophobic pocket critical for inhibition .
Methodological Insight : To optimize derivatives:
- Perform fragment-based drug design using HA2 co-crystal structures.
- Test analogs for improved binding affinity via surface plasmon resonance (SPR).
- Evaluate pharmacokinetics in ex vivo human airway epithelial cultures.
Q. Data Analysis & Experimental Design
Q. How should researchers analyze contradictory findings in this compound’s subtype specificity or potency?
Apply contradiction analysis frameworks:
- Identify the "principal contradiction" (e.g., assay variability vs. true subtype differences) .
- Use statistical meta-analysis to reconcile IC50/EC50 discrepancies.
- Conduct robustness checks (e.g., testing historical virus strains) .
Q. What criteria define a well-designed study on this compound’s antiviral mechanisms?
属性
CAS 编号 |
99390-76-8 |
---|---|
分子式 |
C17H24ClN3O2 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
N-[(2S,6R,9aR)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C17H24ClN3O2/c1-10-3-2-4-12-7-11(5-6-21(10)12)20-17(23)13-8-14(18)15(19)9-16(13)22/h8-12,22H,2-7,19H2,1H3,(H,20,23)/t10-,11+,12-/m1/s1 |
InChI 键 |
SQQXDSFKORQHET-GRYCIOLGSA-N |
SMILES |
CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl |
手性 SMILES |
C[C@@H]1CCC[C@H]2N1CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3O)N)Cl |
规范 SMILES |
CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide BRL 20627 BRL-20627 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。